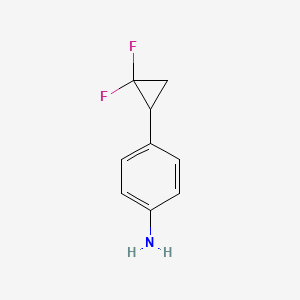

4-(2,2-Difluorocyclopropyl)aniline

Description

Properties

IUPAC Name |

4-(2,2-difluorocyclopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFBPXHMFTUVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 2,2 Difluorocyclopropyl Aniline and Its Congeners

Reaction Pathway Elucidation in Palladium-Catalyzed Processes

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. When applied to substrates like 4-(2,2-difluorocyclopropyl)aniline, these reactions often proceed via a unique ring-opening mechanism that allows for the construction of valuable fluorinated alkenes. rsc.org The elucidation of this reaction pathway involves understanding the initial activation of the substrate, the identity of key intermediates, and the kinetics of the bond-forming steps.

Initial Activation of gem-Difluorocyclopropane Substrates

The catalytic cycle in palladium-mediated reactions of gem-difluorocyclopropanes is initiated by the interaction of a low-valent palladium(0) complex with the strained three-membered ring. rsc.orgnih.gov This initial step involves the cleavage of a carbon-carbon bond of the cyclopropane (B1198618) ring through oxidative addition to the Pd(0) center. nih.govnih.gov This process is favored due to the high ring strain of the cyclopropane skeleton. nih.gov The reaction results in the formation of a four-membered-ring palladacycle intermediate. rsc.org This C-C bond activation is a critical step that dictates the subsequent transformations of the molecule. nih.gov

Characterization of Key Organometallic Intermediates

Following the initial C-C bond activation, a sequence of transformations involving distinct organometallic intermediates occurs.

Palladacycle Intermediate: The first key intermediate is the four-membered palladacycle formed from the oxidative addition of the Pd(0) catalyst to the cyclopropane ring. rsc.org

β-Fluoride Elimination: This palladacycle is typically unstable and readily undergoes a β-fluoride elimination step. This process involves the abstraction of a fluorine atom from the carbon adjacent to the palladium center, leading to the collapse of the palladacycle. rsc.orgnih.gov

2-Fluorinated Palladium π-Allyl Complex: The β-fluoride elimination results in the formation of a highly significant 2-fluorinated palladium π-allyl complex. rsc.orgresearchgate.net This intermediate is central to the synthetic utility of the reaction, as it serves as the electrophilic partner for various nucleophiles. The formation of this π-allyl complex has been a subject of extensive study and is a common feature in the palladium-catalyzed ring-opening of gem-difluorocyclopropanes. rsc.orgnih.govrsc.org Stoichiometric organometallic studies have been crucial in identifying and characterizing such intermediates in related catalytic cycles. nih.gov

Kinetics and Rate-Determining Steps in C-N Bond Formation

The formation of a C-N bond from 4-(2,2-difluorocyclopropyl)aniline and a coupling partner, in what can be considered a variation of the Buchwald-Hartwig amination, involves several kinetic steps. tcichemicals.com A generic catalytic cycle for C-N cross-coupling consists of oxidative addition, amine binding and deprotonation, and reductive elimination. nih.gov

Initial C-C Bond Activation: The oxidative addition of the palladium(0) catalyst into the cyclopropane ring could be the slowest step, as it requires overcoming the stability of the C-C bond, albeit in a strained system.

β-Fluoride Elimination: The cleavage of a strong C-F bond during the elimination step could also present a significant kinetic barrier.

Nucleophilic Attack/Reductive Elimination: The final C-N bond-forming reductive elimination from the palladium(II) center regenerates the Pd(0) catalyst and releases the product. nih.gov In many cross-coupling reactions, this is the rate-determining step. illinois.edu

Detailed kinetic studies are required to definitively identify the rate-determining step for a specific C-N coupling reaction involving the ring-opening of 4-(2,2-difluorocyclopropyl)aniline.

Studies on Cyclopropane Ring-Opening Mechanisms

Beyond palladium catalysis, the cyclopropane ring in 4-(2,2-difluorocyclopropyl)aniline can be opened through other mechanisms, notably by electrophilic attack. These studies reveal fundamental aspects of the ring's reactivity, governed by its inherent strain and the electronic properties of its substituents.

Electrophilic Cleavage of Cyclopropane C-C Bonds

The C-C bonds in a cyclopropane ring possess partial π-character, allowing the ring to react with electrophiles in a manner analogous to an alkene. ksu.edu.sa The mechanism for the electrophilic cleavage typically involves two main steps:

Initial Electrophilic Attack: An electrophile (E⁺), such as a proton from an acid, attacks one of the C-C bonds, leading to the formation of a carbocation intermediate. ksu.edu.sastackexchange.com The cleavage occurs in a way that generates the most stable carbocation.

Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation, completing the ring-opening process. stackexchange.com

In the case of 4-(2,2-difluorocyclopropyl)aniline, electrophilic attack would be directed by the substituents. The cleavage of an inherently inert C(sp²)–C(sp²) bond is challenging, but the high ring strain of cyclopropane facilitates this process. nih.govnih.gov The reaction can be initiated by various electrophiles, and the regioselectivity of the ring opening is a key aspect of mechanistic investigations. acs.org

Role of Substituent Effects on Ring Strain and Reactivity

The reactivity of the cyclopropane ring in 4-(2,2-difluorocyclopropyl)aniline is significantly modulated by its substituents: the aniline (B41778) group and the two fluorine atoms.

p-Aniline Group: The aniline group, specifically the amino moiety, is a strong electron-donating group through resonance. During electrophilic attack on the cyclopropane ring, the aniline group can stabilize an adjacent carbocation intermediate via resonance delocalization. This stabilization lowers the activation energy for the ring-opening process, thereby accelerating the reaction. researchgate.net This effect is analogous to how aromatic substituents facilitate the hydrolysis of related gem-difluorocyclopropenes by stabilizing the resulting cyclopropenyl cation. researchgate.net

gem-Difluoro Group: The two fluorine atoms on the adjacent carbon have a powerful electron-withdrawing inductive effect. This effect polarizes the C-C bonds of the ring and can influence the site of the initial electrophilic attack. While electron-withdrawing groups can sometimes deactivate a system towards electrophilic attack, their presence also contributes to the unique reactivity pathways available to this molecule, such as the β-fluoride elimination seen in palladium-catalyzed processes. rsc.org

The interplay between the high ring strain of the cyclopropane core, the electron-donating aniline substituent, and the electron-withdrawing difluoro substituents creates a complex and synthetically versatile reactivity profile for 4-(2,2-difluorocyclopropyl)aniline. nih.govresearchgate.net

Compound Index

Mechanistic Aspects of Difluorocarbene Generation and Reactivity

The synthesis of 4-(2,2-Difluorocyclopropyl)aniline and its congeners predominantly involves the [2+1] cycloaddition of difluorocarbene (:CF2) with an appropriate alkene. Understanding the mechanisms of difluorocarbene generation and its subsequent reactivity is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Difluorocarbene is a transient, electrophilic species stabilized by the interaction of the lone electron pairs on the fluorine substituents with the vacant p-orbital of the carbene carbon. beilstein-journals.org Its generation can be accomplished through various methods, each with distinct mechanistic pathways.

Common Methods for Difluorocarbene Generation:

Decomposition of Halodifluoroacetates: The thermal decomposition of salts like sodium chlorodifluoroacetate (ClCF2COONa) is a classic method. researchgate.net This process involves the decarboxylation of the salt to yield a chlorodifluoromethyl anion, which then eliminates a chloride ion to produce difluorocarbene. Microwave-based protocols have been developed to accelerate this reaction, significantly reducing reaction times and allowing the use of lower-boiling solvents. organic-chemistry.org

From (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent): The Ruppert-Prakash reagent (TMSCF3) is a widely used and convenient source of difluorocarbene. enamine.net Its decomposition is typically initiated by a nucleophilic catalyst, such as sodium iodide (NaI) or tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). nih.gov The mechanism involves the transfer of a fluoride (B91410) ion from a CF3 anionoid to TMSCF3, initiating an anionic chain reaction that generates :CF2. nih.gov Kinetic studies using 19F NMR spectroscopy have elucidated the complex pathways, including autoinhibition or autoacceleration depending on the catalyst, and the formation of perfluoroalkene side products. nih.gov Slow-addition protocols are often employed to control the reaction and improve yields, especially with less reactive alkenes. enamine.netnih.gov

From Organometallic Reagents: Phenyl(trifluoromethyl)mercury (PhHgCF3), known as Seyferth's reagent, effectively generates difluorocarbene upon thermal decomposition, typically in the presence of sodium iodide. beilstein-journals.org This method is suitable for both electron-rich and electron-poor alkenes. beilstein-journals.org

The reactivity of the generated difluorocarbene is not limited to cycloaddition. Its electrophilic nature allows it to react with nucleophiles, such as amines. When difluorocarbene reacts with primary anilines, it can lead to the formation of a crucial formimidoyl fluoride intermediate (RN=CHF). nih.govacs.org This intermediate is a key player in one-pot, three-component reactions where a second amine can perform a nucleophilic iminyl substitution, resulting in the synthesis of formamidines. nih.govacs.org

In the absence of a second amine, the reaction between a primary aniline and difluorocarbene can yield difluoromethylated homo-condensation products. acs.org Further research has shown that the interaction of difluorocarbene with primary amines can also generate isocyanides in situ. acs.org This reactivity opens pathways to various N-containing heterocycles. Mechanistic investigations propose that the reaction proceeds through the formation of a difluoromethyl ammonium (B1175870) salt intermediate, which can then undergo rearrangement or elimination. nih.gov

Table 1: Comparison of Selected Difluorocarbene Precursors

| Precursor | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

Sodium Chlorodifluoroacetate (ClCF2COONa) |

Thermal (high temp.) or Microwave (170°C) in solvents like THF or diglyme. organic-chemistry.org | Cost-effective, avoids toxic metals. organic-chemistry.org | Requires high temperatures or specialized equipment (microwave), potential for low yields with thermally sensitive substrates. organic-chemistry.org |

(Trifluoromethyl)trimethylsilane (TMSCF3) |

Catalytic NaI or TBAT in solvents like THF or PhCF3 at room temp. or slightly elevated temps. nih.gov | Mild conditions, high efficiency, broad substrate scope. enamine.net | Reagent cost, requires careful control (e.g., slow addition) to manage exothermicity and side reactions. nih.gov |

Phenyl(trifluoromethyl)mercury (PhHgCF3) |

Reflux in benzene (B151609) with NaI. beilstein-journals.org | Good yields for a wide range of alkenes, including electron-poor ones. beilstein-journals.org | High toxicity due to mercury, stoichiometric use of heavy metal. beilstein-journals.org |

Investigating Stereochemical Outcomes in Related Fluorinated Cyclopropane Transformations

The introduction of fluorine atoms onto a cyclopropane ring significantly influences its chemical reactivity and the stereochemical course of its transformations. The high electronegativity and small size of fluorine alter the hybridization and electronic properties of the cyclopropane's carbon-carbon bonds. acs.org This leads to a shortening of the bond between the fluorinated carbon and its neighbors and a lengthening of the distal bond, making the latter more susceptible to cleavage in ring-opening reactions. rsc.org

Investigations into the stereochemical outcomes of reactions involving fluorinated cyclopropanes, including congeners of 4-(2,2-Difluorocyclopropyl)aniline, reveal the profound directing effects of the fluorine substituents.

The trans-Fluorine Effect: A key principle governing reactivity is the trans-fluorine effect, observed in the selective hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate. The ester group trans to the fluorine atom hydrolyzes faster than the cis ester. nih.gov Density Functional Theory (DFT) calculations support this observation, showing that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group trans to the fluorine, facilitating nucleophilic attack at that position. nih.gov This electronic effect allows for the diastereoselective synthesis of specific isomers, providing access to distinct diastereomers of fluorinated cyclopropyl (B3062369) compounds. nih.gov

Stereoselectivity in Ring-Opening Reactions: The ring-opening of gem-difluorocyclopropanes often proceeds with high stereoselectivity. For instance, treating gem-difluorocyclopropylstannanes with methyllithium, followed by quenching with various electrophiles (water, alcohols, carboxylic acids), yields β-fluoroallylic products with exclusive Z-selectivity. nih.govacs.org This stereochemical control is critical for the synthesis of structurally defined fluoroalkenes. Mechanistic proposals suggest that the reaction proceeds through a ring-opening pathway where the stereochemistry is locked in place during the fragmentation of the three-membered ring. nih.gov

Biocatalytic and Asymmetric Approaches: The demand for enantiopure fluorinated cyclopropanes has driven the development of asymmetric synthetic methods. Biocatalytic strategies using engineered myoglobin-based catalysts have achieved excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) in the cyclopropanation of gem-difluoroalkenes. nih.govutdallas.edu These enzymatic systems provide a pathway to chiral fluorinated building blocks that are not readily accessible through traditional chemocatalytic methods. nih.gov Similarly, chiral α-fluoro carbanion strategies have been developed for the highly enantioselective and diastereoselective monofluoromethylenation of α,β-unsaturated carbonyl compounds, enabling the construction of challenging fluorinated tertiary stereogenic centers. cas.cn

Table 2: Examples of Stereoselective Transformations in Fluorinated Cyclopropanes

| Reaction | Substrate | Key Reagents/Catalyst | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Diastereoselective Hydrolysis | Diethyl 2-fluorocyclopropane-1,1-dicarboxylate | LiOH | Monofluorocyclopropane carboxylic acid | Selective hydrolysis of the ester trans to the fluorine atom. | nih.gov |

| Ring-Opening to Alkenes | gem-Difluorocyclopropylstannanes | MeLi, then H2O/ROH | β-Fluoroallylic alcohol/ether | Exclusive Z-selectivity. | nih.govacs.org |

| Biocatalytic Cyclopropanation | gem-Difluoroalkenes | Engineered Myoglobin, Diazoacetonitrile | gem-Difluorinated cyclopropane nitrile | Up to 99:1 d.r. and 99% e.e. | nih.govutdallas.edu |

| Asymmetric Monofluoromethylenation | α,β-Unsaturated Weinreb amides | Chiral α-fluoro carbanion reagent | Monofluorinated cyclopropane | Good diastereoselectivity and excellent enantioselectivity. | cas.cn |

Advanced Reactivity and Transformation Studies of 4 2,2 Difluorocyclopropyl Aniline Derivatives

Transformations of the Aniline (B41778) Moiety in Difluorocyclopropyl Systems

The aniline core of 4-(2,2-difluorocyclopropyl)aniline is amenable to a variety of functionalization reactions, targeting both the nitrogen center and the aromatic ring. These transformations are crucial for incorporating this valuable difluorocyclopropyl-aryl motif into more complex molecular architectures.

The nitrogen atom of the aniline group serves as a key handle for derivatization through several classical and modern organic reactions.

N-Alkylation: The nucleophilic amino group can undergo N-alkylation with various alkylating agents. psu.edu The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks an electrophilic carbon. Common alkylating agents include alkyl halides and sulfates. psu.edu The reaction can be influenced by the choice of solvent and base, with ionic liquids showing promise in promoting selective mono-alkylation of anilines. psu.edu While direct N-alkylation can sometimes lead to mixtures of secondary and tertiary amines, modern catalytic systems, including those based on cobalt supported on metal-organic frameworks, have been developed for the selective N-alkylation of anilines using alcohols as green alkylating agents. rsc.org These methods often operate via a borrowing hydrogen or hydrogen autotransfer mechanism. Visible-light-induced N-alkylation of anilines has also been reported, offering a mild, metal-free alternative. nih.gov

N-Acylation: Acylation of the amino group is a robust transformation that is readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the basic amino group into a neutral amide functionality. The resulting N-acyl derivative, for instance, N-acetyl-4-(2,2-difluorocyclopropyl)aniline, exhibits attenuated reactivity of the aromatic ring in electrophilic substitution reactions, which can be exploited for regioselective functionalization. libretexts.org The acetyl group can be subsequently removed by hydrolysis to regenerate the aniline.

Diazotization: The primary aromatic amine functionality of 4-(2,2-difluorocyclopropyl)aniline can be converted into a diazonium salt. byjus.com This transformation is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. byjus.comorganic-chemistry.org The resulting 4-(2,2-difluorocyclopropyl)benzenediazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer and related reactions. These include replacement of the diazonium group with halides, cyanide, hydroxyl, and other functionalities, providing a powerful tool for further diversification of the aromatic ring. organic-chemistry.org

The aromatic ring of 4-(2,2-difluorocyclopropyl)aniline is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. byjus.com The amino group is a strong ortho-, para-director. The 4-position is blocked by the difluorocyclopropyl group, thus electrophilic attack is anticipated to occur primarily at the ortho-positions (positions 2 and 6) relative to the amino group.

Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to poly-substitution due to the high reactivity of the ring. byjus.com For selective mono-halogenation of 4-(2,2-difluorocyclopropyl)aniline at the ortho position, milder conditions or the use of a protecting group on the nitrogen is often necessary. beilstein-journals.org For instance, acetylation of the aniline reduces the activating effect of the amino group, allowing for more controlled halogenation. libretexts.org Copper(II) halides in ionic liquids have been shown to be effective for the regioselective para-chlorination and bromination of anilines, although in the case of 4-(2,2-difluorocyclopropyl)aniline, ortho-substitution would be expected. beilstein-journals.org

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic, leading to oxidation and the formation of a significant amount of the meta-isomer. stackexchange.comyoutube.comtestbook.com This is because under the strongly acidic conditions, the aniline is protonated to form the anilinium ion, which is a meta-director. stackexchange.comtestbook.com To achieve selective ortho-nitration of 4-(2,2-difluorocyclopropyl)aniline, a common strategy is to first protect the amino group as an acetamide. libretexts.orgyoutube.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. Subsequent hydrolysis of the amide restores the amino group. libretexts.org

| Starting Material | Reagents | Product(s) | Reaction Type |

| 4-(2,2-Difluorocyclopropyl)aniline | Alkyl Halide/Base | N-Alkyl-4-(2,2-difluorocyclopropyl)aniline | N-Alkylation |

| 4-(2,2-Difluorocyclopropyl)aniline | Acyl Chloride/Base | N-Acyl-4-(2,2-difluorocyclopropyl)aniline | N-Acylation |

| 4-(2,2-Difluorocyclopropyl)aniline | NaNO₂, HCl (aq), 0-5 °C | 4-(2,2-Difluorocyclopropyl)benzenediazonium chloride | Diazotization |

| 4-(2,2-Difluorocyclopropyl)aniline | Br₂ | 2-Bromo-4-(2,2-difluorocyclopropyl)aniline (and other isomers) | Halogenation |

| N-Acetyl-4-(2,2-difluorocyclopropyl)aniline | HNO₃, H₂SO₄ | 2-Nitro-4-(2,2-difluorocyclopropyl)acetanilide | Nitration |

Reactions Involving the gem-Difluorocyclopropane Ring

The gem-difluorocyclopropane ring is a highly strained and electronically unique functional group that undergoes a variety of fascinating transformations. The presence of two fluorine atoms significantly influences the ring's reactivity, making the distal C-C bond prone to cleavage. rsc.org

The high ring-strain energy of gem-difluorocyclopropanes makes them susceptible to ring-opening reactions, which can be harnessed to construct larger or rearranged cyclic and acyclic structures. rsc.org These transformations often proceed through the cleavage of the C-C bond distal to the CF₂ group. rsc.org Transition metals such as palladium, rhodium, and copper play a pivotal role in catalyzing these reactions, enabling the formation of fluorinated allylic compounds and other valuable building blocks. rsc.org For instance, Lewis acid-catalyzed [3+2]-cycloaddition reactions of gem-difluorocyclopropanes with aldehydes or ketones have been developed to synthesize functionalized gem-difluorotetrahydrofurans. rsc.org

While ring-opening reactions are prevalent, derivatization of the cyclopropyl (B3062369) carbons without ring cleavage presents a more significant challenge. However, advances in C-H activation chemistry offer potential pathways. Palladium-catalyzed C-H activation has been demonstrated for the synthesis of cyclopropanes from gem-dialkyl groups, suggesting that under specific catalytic conditions, functionalization of the C-H bonds on the cyclopropane (B1198618) ring of 4-(2,2-difluorocyclopropyl)aniline could be feasible. organic-chemistry.org Furthermore, reactions involving C-F bond activation, for example using nickel(I) complexes, can lead to hydrodefluorination and the formation of monofluoroalkenes, which represents a derivatization of the gem-difluoro carbon center. rsc.org

Photoredox-Catalyzed Conversions of gem-Difluorocyclopropanes in the Context of Aniline Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions. This methodology has been successfully applied to the transformation of gem-difluoro compounds. For instance, photoredox-catalyzed strategies have been developed for the difunctionalization of alkenes using fluoroalkyl sources. While not directly demonstrated on 4-(2,2-difluorocyclopropyl)aniline itself, related photoredox-catalyzed radical-radical cross-coupling reactions for the difluoromethylation of C(sp³)-H bonds have been reported, showcasing the potential for functionalizing molecules containing a difluoromethyl or related group. rsc.org These approaches, often utilizing a photosensitizer that absorbs visible light to initiate a single-electron transfer process, can generate reactive radical intermediates from otherwise stable precursors, opening up new avenues for the derivatization of complex molecules like 4-(2,2-difluorocyclopropyl)aniline.

Exploration of Novel Reaction Pathways for Fluorinated Aniline Derivatives

Recent research has unveiled a range of innovative synthetic methodologies that leverage the distinct reactivity of 4-(2,2-difluorocyclopropyl)aniline and related structures. These pathways primarily involve the strategic cleavage and functionalization of the difluorocyclopropyl ring, as well as transformations targeting the aniline group. Key areas of exploration include palladium-catalyzed ring-opening reactions, visible-light-promoted transformations, and the synthesis of novel heterocyclic systems.

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the controlled ring-opening of gem-difluorocyclopropanes. dntb.gov.ua This approach allows for the generation of valuable fluoroallylic synthons that can participate in a variety of cross-coupling reactions.

One of the most significant recent developments is the palladium-catalyzed synthesis of mono- and di-fluoroallylic amines from the reaction of gem-difluorocyclopropanes with primary anilines. dntb.gov.uarsc.org This transformation provides direct access to structurally diverse 2-fluoroallylic amines, which are important motifs in medicinal chemistry. The reaction of 4-(2,2-difluorocyclopropyl)aniline with various electrophiles under palladium catalysis showcases the synthetic utility of this approach.

A key study demonstrated the palladium-catalyzed ring-opening of aryl-substituted gem-difluorocyclopropanes and their subsequent cross-coupling with various nucleophiles. The reaction conditions are typically mild, employing a palladium catalyst, a suitable ligand, and a base. The regioselectivity of the ring-opening is a critical aspect of these reactions, often influenced by the electronic and steric properties of the substituents on the cyclopropane and the aniline ring.

Detailed research findings on the palladium-catalyzed ring-opening of a model gem-difluorocyclopropylarene are presented in the table below, illustrating the scope of the reaction with different coupling partners.

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aryl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 | rsc.org |

| 2 | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 78 | dntb.gov.ua |

| 3 | Primary amine | Pd₂(dba)₃/Buchwald Ligand | NaOtBu | Dioxane | 92 | rsc.org |

| 4 | Malonate ester | Pd(dba)₂/dppf | NaH | THF | 88 | dntb.gov.ua |

The mechanism of these reactions generally involves the oxidative addition of the palladium(0) catalyst to a C-C bond of the cyclopropyl ring, followed by reductive elimination to form the desired product. The choice of ligand is crucial for controlling the selectivity and efficiency of the catalytic cycle.

Photoredox catalysis has opened up new frontiers in the functionalization of aniline derivatives. conicet.gov.arnih.gov These methods often proceed under mild conditions and offer unique reactivity patterns compared to traditional thermal reactions. For fluorinated anilines, visible-light-promoted reactions can facilitate the formation of radical intermediates, leading to novel C-C and C-heteroatom bond formations.

While specific examples detailing the visible-light-promoted reactions of 4-(2,2-difluorocyclopropyl)aniline are still emerging, the general principles have been established for a range of aniline derivatives. These reactions typically involve the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon irradiation with visible light, can engage in single-electron transfer (SET) processes with the aniline derivative or a suitable reaction partner. nih.gov

Potential reaction pathways for 4-(2,2-difluorocyclopropyl)aniline under photoredox catalysis include:

Fluoroalkylation: The generation of fluoroalkyl radicals from readily available precursors can lead to their addition to the aniline ring or the amino group.

Cyclization Reactions: Intramolecular cyclization can be triggered by the formation of a radical cation on the aniline moiety, leading to the synthesis of various heterocyclic structures.

The table below outlines representative conditions for visible-light-promoted reactions of aniline derivatives, which could be adapted for 4-(2,2-difluorocyclopropyl)aniline.

| Transformation | Reactant | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Trifluoromethylation | Aniline | fac-Ir(ppy)₃ | Blue LED | DMF | 75 | nih.gov |

| Perfluoroalkylation | N,N-Dimethylaniline | Ru(bpy)₃Cl₂ | White LED | CH₃CN | 82 | conicet.gov.ar |

| Intramolecular Cyclization | N-Aryl acrylamide | Eosin Y | Green LED | DMSO | 68 | nih.gov |

The aniline functional group in 4-(2,2-difluorocyclopropyl)aniline serves as a versatile handle for the construction of various heterocyclic scaffolds. The unique electronic properties conferred by the difluorocyclopropyl group can influence the reactivity and selectivity of these cyclization reactions.

Palladium-catalyzed intramolecular C-N and C-C bond-forming reactions are a common strategy for synthesizing nitrogen-containing heterocycles from aniline derivatives. nih.gov Ligand-controlled selectivity allows for the formation of five-, six-, or seven-membered rings from a common precursor. nih.gov For instance, the intramolecular cyclization of an appropriately substituted 4-(2,2-difluorocyclopropyl)aniline derivative could lead to the formation of novel fluorinated indoles, quinolines, or benzodiazepines.

Furthermore, the ring-opening of the difluorocyclopropyl moiety can be coupled with a subsequent cyclization step in a tandem fashion. This approach allows for the rapid construction of complex molecular architectures. For example, the palladium-catalyzed ring-opening of 4-(2,2-difluorocyclopropyl)aniline in the presence of a suitable coupling partner containing a nucleophilic group could trigger an intramolecular cyclization to afford a fluorinated heterocyclic product.

The exploration of these novel reaction pathways continues to expand the synthetic toolbox available to chemists, enabling the creation of previously inaccessible fluorinated compounds with tailored properties.

Computational and Theoretical Chemistry of 4 2,2 Difluorocyclopropyl Aniline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems with a favorable balance between computational cost and accuracy. nanobioletters.com For 4-(2,2-Difluorocyclopropyl)aniline, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), can provide significant insights into its structure and reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org

For 4-(2,2-Difluorocyclopropyl)aniline, the HOMO is expected to be primarily localized on the aniline (B41778) ring, specifically on the nitrogen atom and the aromatic π-system, due to the strong electron-donating nature of the amino group. The LUMO, conversely, would likely have significant contributions from the aromatic ring and potentially the σ* orbitals of the C-F bonds in the cyclopropyl (B3062369) group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Aniline Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.12 | -0.15 | 4.97 |

| 4-Fluoroaniline | -5.25 | -0.28 | 4.97 |

| 4-(Trifluoromethyl)aniline | -5.89 | -0.87 | 5.02 |

| 4-(2,2-Difluorocyclopropyl)aniline (Predicted) | -5.40 | -0.45 | 4.95 |

Note: The values for 4-(2,2-Difluorocyclopropyl)aniline are predictive and based on trends observed in related structures.

Investigation of Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a key process in many functional molecules, influencing their photophysical and electronic properties. researchgate.net In 4-(2,2-Difluorocyclopropyl)aniline, the aniline moiety acts as an electron donor, while the difluorocyclopropyl group, with its electron-withdrawing fluorine atoms, can influence the electron distribution.

Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO, leading to a charge transfer state. Computational studies can quantify this charge transfer by analyzing the changes in Mulliken or Natural Bond Orbital (NBO) charges on different atomic centers between the ground and excited states. dntb.gov.ua The difluorocyclopropyl substituent, while not as strongly withdrawing as a nitro group, can still facilitate ICT, which could be relevant for applications in materials science. researchgate.net

Mechanistic Probing Through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. nih.govwikipedia.org This allows for the identification of transition states and intermediates, providing a detailed picture of the reaction pathway.

Transition State Analysis and Reaction Energy Profiles

For reactions involving 4-(2,2-Difluorocyclopropyl)aniline, such as electrophilic aromatic substitution or reactions at the amino group, DFT calculations can be used to locate the transition state structures. nih.gov A transition state is a first-order saddle point on the PES, characterized by a single imaginary frequency in its vibrational spectrum. nih.gov

The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. chemguide.co.uk By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed, offering a quantitative understanding of the reaction's feasibility and kinetics.

Table 2: Representative Calculated Activation Energies for Electrophilic Nitration of Aniline Derivatives

| Substrate | Reaction | Activation Energy (kcal/mol) |

| Aniline | Ortho-Nitration | 15.2 |

| Aniline | Para-Nitration | 13.8 |

| 4-(2,2-Difluorocyclopropyl)aniline (Predicted) | Ortho-Nitration | 16.5 |

Note: The values for 4-(2,2-Difluorocyclopropyl)aniline are predictive and based on the expected electron-withdrawing influence of the substituent.

Computational Elucidation of Stereomutation Pathways in Difluorocyclopropanes

A fascinating aspect of cyclopropane (B1198618) chemistry is the possibility of stereomutation, or the interconversion of stereoisomers. For difluorocyclopropanes, this can occur through the cleavage of a carbon-carbon bond to form a diradical intermediate, which can then re-close to form either the original isomer or a new one. beilstein-journals.org

Computational studies can model these pathways by locating the transition states for ring-opening and the diradical intermediates. The energy barriers associated with these processes can be calculated to predict the conditions under which stereomutation might occur. The presence of the aniline group at the C1 position can influence the stability of the diradical intermediate and thus the energetics of the stereomutation process.

Prediction of Reactivity Patterns and Selectivity

By combining FMO analysis, charge distribution data, and the calculation of reaction energy profiles, computational chemistry can predict the reactivity patterns and selectivity of 4-(2,2-Difluorocyclopropyl)aniline.

For electrophilic aromatic substitution, the directing effect of the substituents can be rationalized. The amino group is a strong activating group and an ortho-, para-director. The difluorocyclopropyl group is generally considered to be weakly electron-withdrawing, which would slightly deactivate the ring and could influence the ortho/para selectivity. Computational modeling of the transition states for electrophilic attack at the ortho and meta positions can provide a quantitative prediction of the regioselectivity.

Furthermore, the reactivity of the difluorocyclopropyl ring itself, such as ring-opening reactions, can be explored. rsc.org Computational studies can predict whether reactions are likely to proceed via cleavage of the bond opposite the difluorinated carbon (C1-C3) or an adjacent bond (C1-C2 or C2-C3), and how the aniline substituent influences this selectivity. beilstein-journals.org

Advanced Computational Methodologies for Fluorinated Systems

The unique electronic properties of fluorine—the most electronegative element—present distinct challenges and opportunities in the computational and theoretical study of organofluorine compounds like 4-(2,2-difluorocyclopropyl)aniline. The introduction of fluorine atoms can dramatically alter a molecule's conformation, electronic structure, reactivity, and intermolecular interactions. numberanalytics.com Consequently, standard computational methods may require special parameterization or more sophisticated approaches to accurately model these systems. Advanced computational methodologies are therefore essential for providing reliable predictions of molecular properties and for guiding synthetic efforts. nih.gov

The powerful electron-withdrawing nature of fluorine significantly influences the electron density distribution within a molecule. nih.gov This effect can polarize carbon-fluorine bonds and affect adjacent bonds and functional groups, influencing everything from bond strengths to the acidity or basicity of nearby sites. acs.org Furthermore, fluorine's ability to participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can be complex and difficult to predict without high-level computational models. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of fluorinated systems due to its favorable balance of accuracy and computational cost. nanobioletters.com It is widely used to predict the geometric and electronic properties of fluorinated anilines and related structures.

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For fluorinated organic molecules, hybrid functionals like B3LYP are commonly employed in conjunction with Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution around the electronegative fluorine atoms. researchgate.net

Prediction of Spectroscopic Properties: A key application of DFT is the prediction of NMR chemical shifts. nih.gov Given the utility of ¹⁹F NMR in characterizing organofluorine compounds, computational methods that can accurately predict these shifts are invaluable. Studies have shown that DFT calculations can achieve high accuracy in predicting ¹⁹F NMR spectra for fluorinated aromatic compounds, aiding in structural elucidation. acs.org

Reactivity and Mechanistic Insights: DFT is instrumental in exploring reaction mechanisms. For instance, it can be used to model the formation of radical intermediates in photochemical reactions involving fluorinated anilines or to understand the regioselectivity of electrophilic fluorination reactions by analyzing the calculated partial charges on aromatic rings. acs.orgresearchgate.net

Higher-Level Theoretical Models

For situations demanding greater accuracy, particularly in the description of electron correlation effects, more advanced ab initio methods are utilized.

Møller-Plesset Perturbation Theory (MP2): The MP2 method, which incorporates electron correlation beyond the Hartree-Fock approximation, provides more accurate descriptions of intermolecular interactions and reaction barriers. It has been successfully applied to study the vibrational spectra and force fields of fluorinated compounds, offering deeper insights into bonding and structure. acs.org

Coupled Cluster (CC) Theory: While computationally expensive, Coupled Cluster methods are considered the "gold standard" for high-accuracy calculations on smaller molecular systems, often used to benchmark results from more economical methods like DFT.

Solvation and Environmental Effects

The behavior of polar fluorinated molecules, especially anilines, can be significantly influenced by their environment.

Continuum Solvation Models: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are crucial for simulating the effects of a solvent on molecular properties. These models have demonstrated that solvent polarity can dramatically influence the electronic structure, such as the degree of charge localization in mixed-valence systems, which is relevant for understanding electron transfer processes. nih.gov

Explicit Solvent Models: For detailed studies of specific solvent-solute interactions, particularly hydrogen bonding involving fluorine, molecular dynamics (MD) simulations with explicit solvent molecules are employed. This approach can reveal the structuring of solvent molecules around the fluorinated ligand, which can be critical for understanding binding affinities in biological systems. nih.gov

Specialized Analysis Techniques

To better understand the subtle effects of fluorination, specialized computational techniques are often employed.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. This allows for a quantitative characterization of bond properties, such as bond strength and ionicity, providing a rigorous way to analyze the C-F bond and its influence on the rest of the molecule. nanobioletters.com

Noncovalent Interaction (NCI) Analysis: The NCI index is a powerful tool for visualizing and characterizing weak interactions within and between molecules. For fluorinated systems, this can help identify and describe hydrogen bonds, van der Waals forces, and other stabilizing or destabilizing interactions that dictate molecular conformation and crystal packing. nanobioletters.com

Free-Energy Perturbation (FEP): In the context of medicinal chemistry, computational fluorine scanning using FEP has emerged as a potent method. FEP calculations can predict the change in protein-ligand binding affinity upon the introduction of a fluorine atom at various positions on a lead compound, guiding the design of more potent pharmaceuticals. figshare.com

Table 1: Overview of Advanced Computational Methodologies for Fluorinated Systems This interactive table summarizes the application and focus of various computational methods.

| Methodology | Primary Application | Focus for Fluorinated Systems | Typical Level of Theory/Software |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure, Spectroscopic Properties | Predicting ¹⁹F NMR shifts, analyzing frontier molecular orbitals (HOMO/LUMO), modeling reaction pathways. nih.govresearchgate.net | B3LYP/6-311++G(d,p), Gaussian, ORCA |

| Møller-Plesset Perturbation Theory (MP2) | High-Accuracy Energy Calculations, Intermolecular Interactions | Accurate description of electron correlation, vibrational analysis, benchmarking DFT results. acs.org | MP2/aug-cc-pVTZ, Gaussian, MOLPRO |

| Free-Energy Perturbation (FEP) | Binding Affinity Prediction | "Fluorine scanning" to predict changes in protein-ligand binding free energies upon fluorination. figshare.com | AMBER, GROMACS, NAMD |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bond Analysis | Characterizing the nature of the C-F bond and other intramolecular interactions. nanobioletters.com | AIMAll, Multiwfn |

| Noncovalent Interaction (NCI) Analysis | Visualization of Weak Interactions | Identifying and analyzing hydrogen bonds, van der Waals forces, and steric repulsion involving fluorine. nanobioletters.com | NCIPLOT, Multiwfn |

Table 2: Illustrative DFT-Calculated Properties for a Model Fluorinated Aromatic System This table presents hypothetical but representative data for a fluorinated aniline derivative, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.9 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.9 eV | Indicates kinetic stability and electronic excitation energy. nanobioletters.com |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influenced by the C-F bonds. |

| C-F Bond Length | 1.36 Å | A fundamental geometric parameter reflecting bond strength. |

Applications of 4 2,2 Difluorocyclopropyl Aniline in Chemical Synthesis and Materials Science

A Versatile Linchpin in Chemical Synthesis

The true power of 4-(2,2-difluorocyclopropyl)aniline lies in its versatility as a chemical building block. Its distinct structural features—a nucleophilic amino group and a strained, fluorinated ring system—allow it to participate in a diverse array of chemical transformations.

Crafting Complexity: The Synthesis of Intricate Organic Molecules

The construction of complex organic molecules often requires starting materials with well-defined functionalities that can be selectively manipulated. 4-(2,2-difluorocyclopropyl)aniline serves as an exemplary precursor in this regard. The presence of the amino group on the aromatic ring allows for a wide range of classical amine-based reactions, including acylation, alkylation, and diazotization, providing a gateway to a vast chemical space. guidechem.com

Furthermore, the difluorocyclopropyl group is not merely a passive spectator. Its inherent ring strain can be harnessed in ring-opening reactions, leading to the formation of unique fluoroalkyl chains that are otherwise challenging to synthesize. This capability is particularly valuable in the synthesis of novel pharmaceutical and agrochemical candidates, where the introduction of fluorine atoms can significantly enhance metabolic stability and biological activity. nih.gov

Recent research has highlighted the use of 4-(2,2-difluorocyclopropyl)aniline in palladium-catalyzed reactions to produce mono- and di-fluoroallylic amines. These reactions exhibit remarkable selectivity, with some studies reporting selectivity ratios as high as 20:1. This level of control is a significant advancement in organofluorine chemistry, as fluoroallylic motifs are crucial components of many biologically active compounds.

| Reaction Type | Product Class | Significance |

| Palladium-Catalyzed Ring Opening | Fluoroallylic amines | Access to important motifs in bioactive molecules with high selectivity. |

| Acylation of Amino Group | Amides | Introduction of diverse functional groups and extension of the molecular framework. |

| Diazotization of Amino Group | Diazonium salts | Versatile intermediates for the introduction of a wide range of substituents. guidechem.com |

A Gateway to Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals and functional materials. 4-(2,2-difluorocyclopropyl)aniline serves as an excellent starting point for the synthesis of a variety of heterocyclic systems.

The aniline (B41778) moiety can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form a range of nitrogen-containing heterocycles. For instance, reaction with β-ketoesters can lead to the formation of quinoline (B57606) derivatives, a scaffold found in numerous antimalarial and anticancer drugs. Similarly, reactions with α-haloketones can yield indole (B1671886) derivatives, another privileged structure in medicinal chemistry.

The difluorocyclopropyl group can also play a role in directing or participating in cyclization reactions, leading to the formation of novel heterocyclic systems with unique electronic and conformational properties. The development of one-pot synthesis methods for creating substituted 1,2,4-triazolidine-3,5-diones from aniline derivatives showcases the potential for streamlined access to complex heterocyclic structures. organic-chemistry.org

Cultivating Innovation in Agrochemicals

The global challenge of ensuring food security necessitates the continuous development of new and effective agrochemicals. Organofluorine compounds have become increasingly important in this sector due to their ability to enhance the efficacy and selectivity of active ingredients. nih.gov The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and metabolic stability, can lead to crop protection agents with improved performance and a more favorable environmental profile. ossila.comsemanticscholar.org

While direct applications of 4-(2,2-difluorocyclopropyl)aniline in commercial agrochemicals are not yet widely documented, its structural motifs are highly relevant to agrochemical research and development. The aniline portion is a common feature in many herbicides and fungicides. guidechem.com The difluorocyclopropyl group, as a bioisostere of other functional groups, offers a novel way to modulate the biological activity and pharmacokinetic properties of a lead compound. Researchers in agrochemical synthesis are actively exploring the incorporation of such fluorinated moieties to discover next-generation pesticides with enhanced potency and reduced environmental impact. nih.gov

Exploring New Frontiers in Materials Science

The unique electronic and structural properties of 4-(2,2-difluorocyclopropyl)aniline also make it an intriguing candidate for exploration in the field of advanced materials science.

The Quest for High-Performance Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are at the heart of modern optoelectronic technologies, including high-speed data communication and optical computing. The efficiency of these materials is related to their molecular hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

The structure of 4-(2,2-difluorocyclopropyl)aniline, with its electron-donating amino group and the potential for the difluorocyclopropyl group to act as an electron-withdrawing moiety, presents a promising scaffold for the design of new NLO materials. By incorporating this aniline derivative into larger conjugated systems, it may be possible to create molecules with significant second-order NLO responses. rsc.org Computational studies combining molecular dynamics and density functional theory are instrumental in predicting and understanding the NLO properties of such novel compounds. rsc.org

Future Research Directions and Emerging Trends in Fluorinated Cyclopropyl Aniline Chemistry

Development of More Sustainable and Efficient Synthetic Routes

One key area of development is the use of enzymatic catalysis. nih.gov Enzymes offer the potential for highly selective reactions under mild, aqueous conditions, which is a significant advantage over many traditional synthetic methods that require harsh reagents and solvents. nih.gov For instance, the use of transaminases for the amination of ketone precursors could provide a more sustainable route to aniline (B41778) derivatives. While the direct enzymatic synthesis of 4-(2,2-difluorocyclopropyl)aniline has not been extensively reported, the broader progress in enzymatic fluorination and amination suggests this is a viable and important future direction. nih.govmanchester.ac.uk

Another trend is the move towards catalyst-free or metal-free reaction conditions where possible. For example, methods for the direct amination of phenols are being developed to avoid the use of metal catalysts. organic-chemistry.org Additionally, research into catalyst-free fluorination of aniline derivatives is an active area. researchgate.net These approaches reduce the risk of metal contamination in the final product, which is a crucial consideration in pharmaceutical applications.

Furthermore, the development of synthetic routes using more benign reagents is a priority. For example, the use of hypervalent iodine reagents in fluorination reactions is being explored as a safer alternative to traditional fluorinating agents. nih.gov The table below summarizes some of the emerging sustainable synthetic strategies.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Use of transaminases, fluorinases, and other enzymes for key synthetic steps. nih.govmanchester.ac.uk |

| Metal-Free Reactions | Avoids metal contamination, often uses more abundant reagents. organic-chemistry.org | Direct amination of phenols, catalyst-free fluorination. organic-chemistry.orgresearchgate.net |

| Safer Reagents | Reduced toxicity and handling risks. youtube.com | Hypervalent iodine reagents for fluorination, use of solid and easier-to-handle fluorinating agents. nih.govyoutube.com |

Expanding the Scope of Catalytic Transformations

Future research will undoubtedly focus on expanding the range of catalytic reactions that can be performed on the 4-(2,2-difluorocyclopropyl)aniline scaffold. This will enable the synthesis of a more diverse range of derivatives with potentially novel properties.

A significant area of interest is the development of new cross-coupling reactions. While copper-catalyzed N-cyclopropylation of anilines with cyclopropylboronic acid is an established method nih.gov, future work will likely explore a broader range of coupling partners and catalytic systems. This could include palladium- or nickel-catalyzed reactions to introduce various functional groups onto the aniline ring or the cyclopropyl (B3062369) moiety.

Asymmetric catalysis will also be a major focus, with the goal of producing enantiomerically pure derivatives of 4-(2,2-difluorocyclopropyl)aniline. The development of chiral ligands for transition metal catalysts will be crucial for achieving high enantioselectivity in reactions such as asymmetric fluorination or amination. acs.org The ability to control the stereochemistry of these molecules is of paramount importance for their potential applications in medicine, as different enantiomers can have vastly different biological activities.

The table below highlights some of the catalytic transformations that are expected to be explored in the context of fluorinated cyclopropyl aniline chemistry.

| Catalytic Transformation | Potential Applications | Key Research Focus |

| Advanced Cross-Coupling | Synthesis of highly functionalized derivatives for screening. | Exploring new catalysts (e.g., Pd, Ni) and coupling partners. |

| Asymmetric Catalysis | Production of single-enantiomer compounds for pharmaceutical use. acs.org | Design of new chiral ligands for enantioselective fluorination and amination. acs.org |

| C-H Activation | Direct functionalization of the aromatic ring, improving atom economy. | Development of selective catalysts for C-H functionalization in the presence of the fluorine and cyclopropyl groups. |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules like 4-(2,2-difluorocyclopropyl)aniline. syrris.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. syrris.com

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and pressure. youtube.com This can be especially beneficial for fluorination reactions, which often involve highly reactive and toxic chemicals. youtube.com The small reactor volumes in flow systems also minimize the risks associated with exothermic reactions.

Automated synthesis systems can be used to rapidly generate libraries of related compounds by systematically varying the starting materials and reaction conditions. uky.edunih.gov This high-throughput approach is invaluable for drug discovery, allowing for the efficient exploration of structure-activity relationships. syrris.com The combination of flow chemistry and automation can create powerful platforms for the discovery and development of new fluorinated cyclopropyl aniline derivatives.

| Technology | Key Benefits for Fluorinated Cyclopropyl Aniline Synthesis |

| Flow Chemistry | Improved safety when handling hazardous reagents, precise control over reaction parameters, easier scalability. syrris.comyoutube.com |

| Automated Synthesis | Rapid generation of compound libraries for screening, efficient optimization of reaction conditions. syrris.comuky.edunih.gov |

| Integrated Systems | Seamless transition from discovery to process development, reduced manual intervention. syrris.com |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. In the context of 4-(2,2-difluorocyclopropyl)aniline, these methods can provide deep insights into the molecule's structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometric and electronic properties of the molecule, helping to explain the influence of the difluorocyclopropyl group on the aniline moiety. koreascience.kr These calculations can also be used to model reaction pathways and predict the feasibility and selectivity of new transformations. For example, theoretical studies can help in understanding the mechanism of Ullmann-type coupling reactions for the N-arylation of related compounds. researchgate.net

Furthermore, molecular docking simulations can be used to predict how derivatives of 4-(2,2-difluorocyclopropyl)aniline might bind to specific protein targets. nih.gov This can guide the design of new compounds with improved potency and selectivity, accelerating the drug discovery process. The use of advanced theoretical models will enable a more rational and predictive approach to the design and synthesis of new fluorinated cyclopropyl anilines.

| Modeling Technique | Application in Fluorinated Cyclopropyl Aniline Chemistry |

| Quantum Mechanics (e.g., DFT) | Understanding electronic structure, predicting reactivity, modeling reaction mechanisms. koreascience.kr |

| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule in different environments. |

| Molecular Docking | Predicting binding modes and affinities to biological targets, guiding drug design. nih.gov |

Exploration of Novel Reactivity and Applications in Emerging Fields

The unique combination of a strained, electron-withdrawing difluorocyclopropyl group and a nucleophilic aniline ring in 4-(2,2-difluorocyclopropyl)aniline opens up possibilities for novel reactivity and applications in a variety of fields.

The strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions, which could be exploited to generate new molecular scaffolds. acs.org For example, under certain conditions, the cyclopropyl ring could undergo rearrangement or fragmentation to yield linear or heterocyclic structures. acs.org The study of these reactions could lead to the discovery of new synthetic methodologies.

In terms of applications, the incorporation of the difluorocyclopropyl group is a known strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comresearchgate.net Therefore, derivatives of 4-(2,2-difluorocyclopropyl)aniline are likely to be explored as building blocks for new pharmaceuticals. There is already research into fluorinated cyclopropyl amino acid analogues for use in peptidomimetics. nih.gov

Beyond medicine, the unique electronic properties of these compounds could make them interesting for applications in materials science, for example, in the development of new organic electronic materials or liquid crystals. The exploration of these novel reactivities and applications will be a key driver of future research in this area.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of fluorinated aniline derivatives like 4-(2,2-Difluorocyclopropyl)aniline, and how do they influence experimental handling?

- Answer : Key properties include solubility in polar aprotic solvents (e.g., DMSO, chloroform), thermal stability (boiling point ~200°C for analogous compounds), and sensitivity to light/moisture. Storage recommendations include inert atmospheres, freezing (-20°C), and protection from light to prevent degradation . Fluorine substituents increase electron-withdrawing effects, reducing basicity (pKa ~2.5 for similar compounds) and altering reactivity in electrophilic substitutions .

Q. What synthetic methodologies are applicable for preparing fluorinated anilines with cyclopropane moieties?

- Answer : Cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cross-couplings (e.g., Pd-mediated) are common. For fluorinated derivatives, fluorination reagents like Selectfluor or DAST may introduce fluorine atoms post-cyclopropane formation. Example: 2-Methyl-4-heptafluoroisopropylaniline synthesis involves fluorinated isopropyl group incorporation via nucleophilic aromatic substitution .

Q. How should researchers validate the purity of fluorinated anilines during synthesis?

- Answer : Use HPLC (C18 columns, acetonitrile/water mobile phase) for purity analysis. Confirm structural integrity via H/F NMR (e.g., characteristic shifts for CF/cyclopropane protons) and high-resolution mass spectrometry (HRMS). Cross-reference with literature spectra for analogous compounds .

Advanced Research Questions

Q. How can discrepancies in reported boiling points or solubilities of fluorinated anilines be resolved?

- Answer : Contradictions often arise from measurement conditions (e.g., pressure, solvent grades). Standardize methods: use differential scanning calorimetry (DSC) for boiling points and gravimetric analysis for solubility. Compare data across peer-reviewed studies (e.g., 2-Methyl-4-heptafluoroisopropylaniline shows 200°C boiling point in controlled settings ).

Q. What strategies optimize the scalability of fluorinated aniline synthesis while maintaining yield?

- Answer : Pilot-scale optimization requires:

- Catalyst Screening : Test Pd/C or Ni catalysts for cyclopropane stability.

- Purification : Use fractional distillation or preparative HPLC for high-purity isolation.

- Process Safety : Monitor exothermic fluorination steps via calorimetry.

Example: Production protocols for 4-amino-2,6-dimethylpyridine highlight cost-effective catalyst recycling and waste management .

Q. How do electronic effects of the 2,2-difluorocyclopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Answer : The cyclopropane’s ring strain and fluorine’s electron-withdrawing nature deactivate the aromatic ring, directing EAS to para positions. Computational modeling (DFT) predicts charge distribution, validated experimentally via nitration/halogenation studies on related compounds .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation of fluorinated anilines?

- Answer :

- 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in crowded spectra.

- F NMR : Identifies fluorine environments (e.g., CF vs. CF groups).

- X-ray crystallography : Confirms cyclopropane geometry and substituent orientation .

Methodological Considerations

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life. Use LC-MS to track decomposition products .

- Contradiction Mitigation : Cross-validate experimental data with computational tools (e.g., Gaussian for thermodynamic properties) and collaborative peer reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.